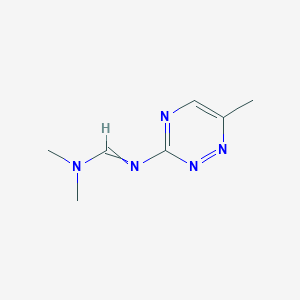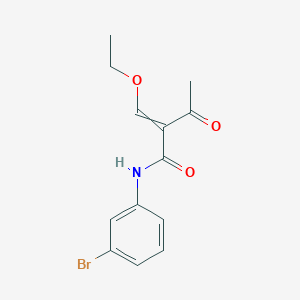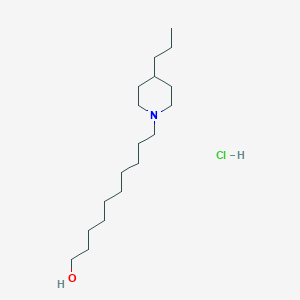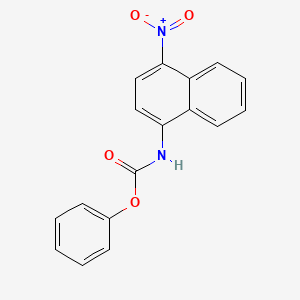![molecular formula C15H20O2S B14588047 1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one CAS No. 61295-46-3](/img/structure/B14588047.png)
1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.1]heptane core, which is substituted with a trimethyl group and a 2-methylfuran-3-ylsulfanyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the trimethyl group: This step typically involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 2-methylfuran-3-ylsulfanyl group: This can be accomplished through nucleophilic substitution reactions, where a suitable furan derivative is reacted with a sulfur-containing nucleophile.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-3-ylsulfanyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学的研究の応用
1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation. Its unique structure may offer advantages in terms of bioavailability and target specificity.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of specialty chemicals, fragrances, and agrochemicals.
作用機序
The mechanism of action of 1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
類似化合物との比較
1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Camphor: A well-known bicyclic ketone with a similar core structure but different functional groups. Camphor is widely used in medicinal and industrial applications.
Borneol: Another bicyclic compound with a hydroxyl group instead of a ketone. Borneol is used in traditional medicine and as a fragrance ingredient.
Isoborneol: An isomer of borneol with similar applications but different stereochemistry.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity compared to these similar compounds.
特性
CAS番号 |
61295-46-3 |
|---|---|
分子式 |
C15H20O2S |
分子量 |
264.4 g/mol |
IUPAC名 |
1,7,7-trimethyl-3-(2-methylfuran-3-yl)sulfanylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C15H20O2S/c1-9-11(6-8-17-9)18-12-10-5-7-15(4,13(12)16)14(10,2)3/h6,8,10,12H,5,7H2,1-4H3 |
InChIキー |
JCYWRAXDWWQFEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)SC2C3CCC(C2=O)(C3(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)


![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)




![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)



![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
